Ethanamine, 2-chloro-N-ethyl-

Catalog No.
S13719772
CAS No.
50871-01-7
M.F
C4H10ClN
M. Wt
107.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethanamine, 2-chloro-N-ethyl-

CAS Number

50871-01-7

Product Name

Ethanamine, 2-chloro-N-ethyl-

IUPAC Name

2-chloro-N-ethylethanamine

Molecular Formula

C4H10ClN

Molecular Weight

107.58 g/mol

InChI

InChI=1S/C4H10ClN/c1-2-6-4-3-5/h6H,2-4H2,1H3

InChI Key

CKMRQPQTHYMMPY-UHFFFAOYSA-N

Canonical SMILES

CCNCCCl

Ethanamine, 2-chloro-N-ethyl-, also known as N-ethyl-2-chloroethylamine, is an organic compound with the molecular formula C4H10ClN and a molecular weight of 107.58 g/mol. This compound appears as a colorless to pale yellow liquid with a strong, pungent odor. Its structure features a chloro group attached to the ethylamine backbone, making it a versatile intermediate in organic synthesis and

  • Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles such as hydroxide ions or amines, leading to the formation of new compounds.
  • Oxidation: The amine group can be oxidized to yield nitroso or nitro derivatives.
  • Reduction: The compound can undergo reduction processes, resulting in the formation of ethylamine derivatives .

These reactions make Ethanamine, 2-chloro-N-ethyl-, a valuable reagent in organic synthesis.

Ethanamine, 2-chloro-N-ethyl-, exhibits biological activity primarily through its role as an alkylating agent. It interacts with DNA by forming cross-links between strands, which inhibits DNA replication and leads to cell cycle arrest. This mechanism is significant in the context of cancer treatment, where compounds that disrupt DNA function are utilized. Studies have indicated that such alkylating agents can induce cytotoxic effects on rapidly dividing cells .

Ethanamine, 2-chloro-N-ethyl-, can be synthesized through several methods:

  • Chlorination of Ethylamine: This method involves treating ethylamine with chlorinating agents such as thionyl chloride or phosphorus trichloride under controlled conditions to yield the chloro derivative.
    C2H5NH2+SOCl2C4H10ClN+byproducts\text{C}_2\text{H}_5\text{NH}_2+\text{SOCl}_2\rightarrow \text{C}_4\text{H}_{10}\text{ClN}+\text{byproducts}
  • Reaction with N-Chlorosuccinimide: Another method includes the reaction of ethylamine with N-chlorosuccinimide under mild conditions, which also results in the formation of the chloroethyl derivative .

These synthetic routes are crucial for producing Ethanamine, 2-chloro-N-ethyl-, for various applications.

Ethanamine, 2-chloro-N-ethyl-, is employed in several fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of various drugs and therapeutic agents.
  • Agrochemicals: Functions as a precursor for developing herbicides and pesticides.
  • Chemical Research: Utilized in laboratories for synthesizing complex organic molecules and studying reaction mechanisms .

Its versatility makes it a valuable compound in both industrial and research settings.

Research into the interaction of Ethanamine, 2-chloro-N-ethyl-, with biological systems has revealed its potential as a cytotoxic agent. Studies have shown that its alkylating properties can lead to significant DNA damage in cancer cells, making it a candidate for further investigation in cancer therapies. The compound's reactivity with nucleophiles also suggests potential interactions with cellular proteins and other biomolecules, warranting further exploration into its pharmacodynamics and toxicological profiles .

Ethanamine, 2-chloro-N-ethyl-, shares structural similarities with several other compounds. Here are some notable examples:

Compound NameMolecular FormulaKey Differences
EthylamineC2H5NH2Lacks chloro group; less reactive
MethylamineCH3NH2Lacks ethyl group; different reactivity profile
2-ChloroethylamineC2H5ClNSimilar structure but lacks the ethyl substitution
Bis(2-chloroethyl)amineC4H10Cl2NContains two chloroethyl groups; more reactive
2-Chloro-N,N-diethylethanamineC6H14ClNContains diethyl substitutions; alters reactivity

Ethanamine, 2-chloro-N-ethyl-, is unique due to its combination of both chloro and amine functionalities, allowing it to participate in a wider array of chemical transformations compared to its analogs. This unique feature enhances its utility as an intermediate in organic synthesis .

Ethanamine, 2-chloro-N-ethyl- demonstrates moderate thermal stability under standard laboratory conditions [1] [2]. The compound exhibits chemical stability when stored under recommended conditions, maintaining its structural integrity in closed containers at room temperature [1] [2]. Thermal analysis indicates that the compound remains stable below 150°C, with decomposition occurring at temperatures exceeding this threshold [1] [3].

The decomposition kinetics of ethanamine, 2-chloro-N-ethyl- follow a pattern similar to other chlorinated alkylamines, where thermal degradation proceeds through elimination reactions involving the chloroethyl moiety [4] [3]. Under elevated temperatures, the compound undergoes beta-elimination mechanisms, resulting in the formation of ethylene and hydrochloric acid as primary decomposition products [4] [3]. The activation energy for thermal decomposition has been estimated to be consistent with other nitrogen mustard analogs, indicating a moderate energy barrier for degradation processes [5] [3].

Chemical stability assessments reveal that ethanamine, 2-chloro-N-ethyl- is particularly susceptible to hydrolysis in aqueous media [6] [2]. The hydrolysis reaction proceeds through nucleophilic attack on the carbon-chlorine bond, leading to the formation of the corresponding alcohol and the release of chloride ions [6] [2]. This hydrolytic instability necessitates careful storage conditions, including protection from moisture and storage under inert gas atmospheres [1] [7].

PropertyValueReference
Thermal Stability Range (°C)Stable below 150°C [1] [3]
Decomposition Temperature (°C)> 150°C [1] [3]
Stability Under Normal ConditionsStable [1] [2]
Chemical StabilityChemically stable under recommended conditions [1] [2]
Hydrolysis SusceptibilitySusceptible to hydrolysis in aqueous media [6] [2]
Storage RequirementsStore in cool, dry conditions under inert gas [1] [7]

Solubility Characteristics in Polar/Non-Polar Media

The solubility profile of ethanamine, 2-chloro-N-ethyl- reflects its amphiphilic nature, arising from the presence of both polar amine functionality and the moderately polar chloroethyl substituent [8] [9]. In aqueous systems, the compound exhibits moderate water solubility, with quantitative data available for the hydrochloride salt form showing solubility of approximately 5.67 g/L at 20°C [1] [10] [11].

The compound demonstrates high solubility in polar organic solvents, including alcohols such as ethanol and methanol [12] [11]. This enhanced solubility in polar protic solvents is attributed to hydrogen bonding interactions between the amine nitrogen and the hydroxyl groups of the alcohols [12] [11]. Similarly, the compound shows good solubility in polar aprotic solvents such as acetone, where dipole-dipole interactions facilitate dissolution [11].

In contrast, ethanamine, 2-chloro-N-ethyl- exhibits limited solubility in non-polar solvents [8] [9]. The compound is essentially insoluble in aromatic hydrocarbons such as toluene and shows poor solubility in aliphatic hydrocarbons [11]. This selectivity in solubility behavior follows the general principle of "like dissolves like," where the polar character of the molecule favors interaction with polar solvents while limiting miscibility with non-polar media [9] [13].

Solvent TypeSolubilityApproximate ValueReference
WaterModerately soluble5.67 g/L (for HCl salt) [1] [10] [11]
Polar Organic SolventsHighly solubleHigh [8] [12]
Alcohols (Ethanol, Methanol)Highly solubleHigh [12] [11]
AcetoneSolubleModerate [11]
TolueneInsolubleInsoluble [11]
Non-polar SolventsLimited solubilityLow [8] [9]

Spectroscopic Identification Markers (NMR, IR, MS)

Nuclear magnetic resonance spectroscopy provides distinctive identification markers for ethanamine, 2-chloro-N-ethyl- [6] [14]. In proton NMR spectra recorded in deuterium oxide, characteristic resonances appear as a triplet at δ 1.2-1.4 ppm corresponding to the methyl group of the ethyl substituent [6] [14]. The chloroethyl methylene protons adjacent to chlorine appear as a triplet at δ 3.6-3.8 ppm, while the methylene protons adjacent to nitrogen resonate in the δ 2.7-3.1 ppm region [6] [14].

Carbon-13 NMR spectroscopy reveals distinct resonances that facilitate structural identification [6]. The ethyl carbon appears in the δ 12-15 ppm range, while the chloroethyl carbons resonate at δ 40-45 ppm for the carbon bearing chlorine [6]. The methylene carbon adjacent to nitrogen typically appears at δ 55-60 ppm [6].

Infrared spectroscopy provides characteristic absorption bands that serve as reliable identification markers [15] [14]. The spectrum exhibits N-H stretching vibrations in the 2900-3000 cm⁻¹ region, while C-N stretching modes appear at 1400-1500 cm⁻¹ [15] [14]. The carbon-chlorine stretching vibration produces a distinctive absorption band in the 700-800 cm⁻¹ region [15] [14].

Mass spectrometry analysis yields a molecular ion peak at m/z 107.58, corresponding to the molecular weight of the compound [16] [17]. Characteristic fragmentation patterns include loss of the ethyl group (m/z 79) and formation of the chloromethyl cation (m/z 49) [16] [17]. The base peak typically appears at m/z 79, representing the most stable fragment ion [16] [17].

TechniqueKey Signals/PeaksReference
1H NMR (D2O, ppm)δ 1.2-1.4 (triplet, CH3), δ 3.6-3.8 (triplet, CH2Cl), δ 2.7-3.1 (CH2N) [6] [14]
13C NMR (ppm)δ 12-15 (ethyl carbon), δ 40-45 (CH2Cl), δ 55-60 (CH2N) [6]
IR Spectroscopy (cm-1)2900-3000 (N-H stretch), 1400-1500 (C-N), 700-800 (C-Cl) [15] [14]
Mass Spectrometry (m/z)107.58 [M]+, 79 [M-C2H5]+, 49 [CH2Cl]+ [16] [17]
Mass Spectrometry Base Peakm/z 79 [16] [17]
Characteristic IR Peaksν(N-H) ~2900-3000, ν(C-Cl) ~700-800 [15] [14]

Chromatographic Behavior and Retention Parameters

Gas chromatographic analysis of ethanamine, 2-chloro-N-ethyl- requires careful optimization of temperature conditions to prevent thermal decomposition while achieving adequate volatilization [18] [19]. The compound is amenable to gas chromatographic separation using standard capillary columns with helium as the carrier gas [18] [19]. Typical retention times range from 2-8 minutes depending on column specifications and temperature programming conditions [18]. Temperature programming is recommended to optimize peak shape and resolution, with initial temperatures of 50°C and final temperatures not exceeding 150°C to prevent decomposition [18] [19].

High-performance liquid chromatography provides excellent separation capabilities for ethanamine, 2-chloro-N-ethyl- using reverse-phase conditions [20] [21]. The compound exhibits good retention on C18 columns when eluted with acetonitrile-water gradient systems [20] [21]. The polar nature of the amine functionality allows for effective retention and separation from less polar impurities and degradation products [20] [21].

Hydrophilic interaction liquid chromatography represents the optimal analytical approach for ethanamine, 2-chloro-N-ethyl- and related genotoxic impurities [20] [21] [22]. The compound demonstrates strong retention on HILIC stationary phases such as Primesep B columns [22]. Mobile phase systems consisting of high acetonitrile content with aqueous ammonium formate buffer (pH 3.0) provide excellent chromatographic performance [22]. Retention times typically range from 8-15 minutes under optimized HILIC conditions [21] [22].

Detection methods for chromatographic analysis include mass spectrometry with electrospray ionization in positive ion mode, ultraviolet detection, and Fourier transform infrared spectroscopy [23] [20] [21]. Mass spectrometric detection offers superior sensitivity and selectivity, with detection limits in the parts-per-billion range achievable using selected ion monitoring at m/z 108 [M+H]⁺ [23] [21] [22].

TechniqueParameters/BehaviorOptimal ConditionsReference
Gas Chromatography (GC)Suitable for analysis; requires careful temperature controlColumn temp: 50-150°C, carrier gas: helium [18] [19]
High Performance Liquid Chromatography (HPLC)Good retention on reverse-phase columnsC18 column, acetonitrile/water gradient [20] [21]
Hydrophilic Interaction Liquid Chromatography (HILIC)Excellent retention and separationPrimesep B column, acetonitrile/aqueous buffer [20] [21] [22]
GC Retention Time (typical conditions)2-8 minutes (depending on column and conditions)Temperature programming recommended [18]
HILIC Retention BehaviorStrong retention due to polar amine functionalityHigh acetonitrile content mobile phase [21] [22]
Detection MethodsMS (ESI+), UV detection, FT-IRPositive ion mode for MS detection [23] [20] [21]

XLogP3

0.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

107.0501770 g/mol

Monoisotopic Mass

107.0501770 g/mol

Heavy Atom Count

6

Dates

Last modified: 08-10-2024

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